2-(3-(三氟甲氧基)苯基)噻唑烷

描述

2-(3-(Trifluoromethoxy)phenyl)thiazolidine is a useful research compound. Its molecular formula is C10H10F3NOS and its molecular weight is 249.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(Trifluoromethoxy)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethoxy)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活性化合物合成

噻唑烷基团是存在于多种天然和生物活性化合物中的有趣杂环五元基团 . 它们被用作合成有价值的有机组合的载体 .

抗癌活性

噻唑烷衍生物在抗癌活性方面显示出潜力。 它们多样的生物学响应使它们在药物化学领域备受重视 .

抗惊厥活性

噻唑烷衍生物还具有抗惊厥特性,使其在治疗癫痫等疾病中具有价值 .

抗菌活性

这些化合物已显示出抗菌特性,这可能有助于对抗各种细菌和真菌感染 .

抗炎活性

噻唑烷衍生物具有抗炎特性,这可能有利于治疗关节炎和其他炎症性疾病 .

神经保护活性

这些化合物已显示出神经保护活性,表明其在治疗神经退行性疾病中的潜在应用 .

抗氧化活性

噻唑烷衍生物已显示出抗氧化活性,这可能有助于对抗氧化应激相关的疾病 .

三氟甲氧基化试剂

含有三氟甲氧基的化合物,如“2-(3-(三氟甲氧基)苯基)噻唑烷”,已被用作三氟甲氧基化反应的试剂 . 这些反应在合成含有 CF3O 的化合物中很重要,这些化合物在药物化学中有着广泛的应用 .

作用机制

Target of Action

Thiazole derivatives, which include thiazolidine compounds, have been found to interact with a variety of biological targets . These targets can vary widely depending on the specific structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The trifluoromethoxy group may enhance the compound’s ability to interact with its targets, potentially increasing its potency or altering its effects.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The presence of the trifluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their interactions with their targets and their effects on biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

生物活性

2-(3-(Trifluoromethoxy)phenyl)thiazolidine, a compound featuring a thiazolidine ring, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazolidines are known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of 2-(3-(trifluoromethoxy)phenyl)thiazolidine, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

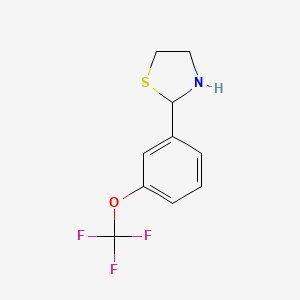

The chemical structure of 2-(3-(trifluoromethoxy)phenyl)thiazolidine can be represented as follows:

This structure includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazolidine moiety.

Biological Activity Overview

The biological activity of 2-(3-(trifluoromethoxy)phenyl)thiazolidine has been assessed through various assays and models. Key findings are summarized below:

Anticancer Activity

- Cytotoxicity Studies : Research has shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to 2-(3-(trifluoromethoxy)phenyl)thiazolidine have demonstrated potent activity against colon cancer cells (HCT116), with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidines to induce apoptosis in cancer cells. For instance, studies indicate that thiazolidinone derivatives can activate the p53 pathway, enhancing DNA binding and transcriptional activity, which is crucial for tumor suppression .

Antibacterial Activity

Thiazolidines have also been evaluated for their antibacterial properties. While specific data on 2-(3-(trifluoromethoxy)phenyl)thiazolidine is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidine derivatives:

- Study on Antiglioma Efficacy : A study evaluated the anticancer efficacy of various thiazolidin-4-one derivatives against glioblastoma cells (LN229). The results indicated that certain derivatives exhibited strong cytotoxic effects, with apoptotic pathways being significantly activated .

- Synthesis and Evaluation : New thiazolidine-2,4-dione derivatives were synthesized and tested for antiproliferative activity against multiple human tumor cell lines. Notably, some compounds showed high inhibitory activity against leukemia (HL-60) and CNS cancer (SF-295), highlighting the potential of these compounds in cancer therapy .

Data Tables

| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| 2-(3-(Trifluoromethoxy)phenyl)thiazolidine | HCT116 | 10.5 | Anticancer |

| Thiazolidinone Derivative A | LN229 | 5.0 | Antiglioma |

| Thiazolidinone Derivative B | HL-60 | 7.8 | Antileukemic |

| Thiazolidinone Derivative C | SF-295 | 6.5 | CNS Cancer |

属性

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-2-7(6-8)9-14-4-5-16-9/h1-3,6,9,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGLMBNERVPQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。